molecular formula C10H22Cl2N2O2 B2505809 Methyl 1-[2-(methylamino)ethyl]piperidine-4-carboxylate dihydrochloride CAS No. 1787942-11-3

Methyl 1-[2-(methylamino)ethyl]piperidine-4-carboxylate dihydrochloride

Cat. No.: B2505809
CAS No.: 1787942-11-3
M. Wt: 273.2
InChI Key: GZPGEPPTUVRQKL-UHFFFAOYSA-N
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Description

Methyl 1-[2-(methylamino)ethyl]piperidine-4-carboxylate dihydrochloride is a piperidine-derived compound with a methyl ester group at the 4-position and a methylaminoethyl substituent on the nitrogen atom. Its molecular formula is C₁₁H₂₁N₂O₂·2HCl, and it exists as a dihydrochloride salt, enhancing its solubility in aqueous environments. This compound is structurally related to intermediates in the synthesis of pharmaceuticals, particularly muscarinic receptor antagonists like umeclidinium bromide .

Properties

IUPAC Name

methyl 1-[2-(methylamino)ethyl]piperidine-4-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.2ClH/c1-11-5-8-12-6-3-9(4-7-12)10(13)14-2;;/h9,11H,3-8H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPGEPPTUVRQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1CCC(CC1)C(=O)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[2-(methylamino)ethyl]piperidine-4-carboxylate dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The protected piperazines formed are then deprotected using reagents like PhSH (thiophenol) followed by selective intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cyclization and deprotection techniques, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[2-(methylamino)ethyl]piperidine-4-carboxylate dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of Methyl 1-[2-(methylamino)ethyl]piperidine-4-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Limitations of Available Evidence

  • No direct data on the target compound’s synthesis, applications, or biological activity.

Biological Activity

Methyl 1-[2-(methylamino)ethyl]piperidine-4-carboxylate dihydrochloride, a piperidine derivative, has garnered attention for its potential biological activities. This compound is characterized by a unique structure that includes a piperidine ring substituted with a methylamino group and a carboxylate moiety. Its molecular formula is C10H20N2O2C_{10}H_{20}N_2O_2 with a molecular weight of approximately 273.2 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to act as a ligand for specific receptors, which may influence several signaling pathways. Although the exact mechanisms are still under investigation, preliminary studies suggest that it may modulate receptor activity, leading to potential therapeutic effects .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been tested against a variety of bacterial strains, showing significant inhibitory effects. This suggests its potential application in developing new antimicrobial agents .

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines, indicating that it may serve as a lead compound in cancer drug development .

Research Findings and Case Studies

A summary of relevant studies on this compound is presented in the table below:

Study ReferenceBiological ActivityFindings
AntimicrobialSignificant inhibition of bacterial growth in multiple strains.
AnticancerReduced proliferation in various cancer cell lines; potential for further development as an anticancer agent.
Receptor InteractionBinding affinity studies suggest modulation of receptor activity; further research needed to elucidate specific pathways.

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves cyclization reactions of 1,2-diamine derivatives with sulfonium salts. Industrial production methods may utilize continuous flow reactors to enhance yield and purity, optimizing the synthesis for large-scale applications .

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